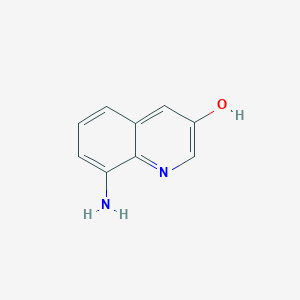

8-Aminoquinolin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

8-aminoquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLVURCUKRZAGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601315258 | |

| Record name | 8-Amino-3-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25369-38-4 | |

| Record name | 8-Amino-3-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25369-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Amino-3-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601315258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Aminoquinolin-3-ol

Abstract

This technical guide provides a comprehensive overview of a strategic synthetic pathway for 8-Aminoquinolin-3-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The synthesis of this molecule, which incorporates both an amino and a hydroxyl functional group on the quinoline scaffold, presents unique challenges that necessitate a carefully planned multi-step approach. This document outlines a robust and logical synthetic route, commencing with the construction of the quinoline core via a modified Skraup synthesis, followed by functional group manipulations to yield the target compound. The causality behind experimental choices, detailed step-by-step protocols, and visual representations of the reaction pathway are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of the 8-Aminoquinolin-3-ol Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The 8-aminoquinoline moiety, in particular, is a well-established pharmacophore, most notably found in the antimalarial drug primaquine.[1][2][3] The introduction of a hydroxyl group at the 3-position of the 8-aminoquinoline core can significantly modulate the molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metal-chelating ability. These modifications can, in turn, influence the compound's pharmacokinetic profile and biological activity, making 8-Aminoquinolin-3-ol a valuable target for the development of novel therapeutics.

This guide details a rational and efficient synthetic strategy to access this important molecule, focusing on a two-stage process:

-

Stage 1: Construction of the 3-Hydroxy-8-nitroquinoline core via a Skraup-type reaction.

-

Stage 2: Reduction of the nitro group to afford the final 8-Aminoquinolin-3-ol.

Strategic Synthesis Plan: A Two-Stage Approach

The synthesis of 8-Aminoquinolin-3-ol is strategically divided into two main stages. This approach allows for the controlled introduction of the desired functional groups and facilitates the purification of intermediates.

Caption: High-level overview of the two-stage synthesis of 8-Aminoquinolin-3-ol.

Stage 1: Skraup Synthesis of 3-Hydroxy-8-nitroquinoline

The Skraup synthesis is a classic and versatile method for the preparation of quinolines.[4][5] In this modified approach, 2-amino-5-nitrophenol is reacted with glycerol in the presence of a strong acid (sulfuric acid) and an oxidizing agent to construct the 3-hydroxy-8-nitroquinoline core.

Mechanistic Rationale

The Skraup reaction proceeds through a series of well-established steps:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of 2-amino-5-nitrophenol undergoes a Michael addition to acrolein.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a dihydroquinoline.

-

Dehydration and Oxidation: The dihydroquinoline intermediate is subsequently dehydrated and oxidized to yield the aromatic 3-hydroxy-8-nitroquinoline.

Caption: Simplified mechanism of the Skraup synthesis for 3-hydroxy-8-nitroquinoline.

Experimental Protocol: Skraup Synthesis

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-5-nitrophenol | 154.12 | 15.4 g | 0.1 |

| Glycerol | 92.09 | 27.6 g (22 mL) | 0.3 |

| Concentrated Sulfuric Acid | 98.08 | 30 mL | - |

| Ferrous Sulfate Heptahydrate | 278.01 | 2.0 g | - |

| o-Nitrophenol (oxidizing agent) | 139.11 | 13.9 g | 0.1 |

Procedure:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 30 mL of concentrated sulfuric acid to 27.6 g of glycerol. The addition should be done slowly with external cooling in an ice bath to manage the exothermic reaction.

-

Addition of Reactants: To the cooled and stirred mixture, add 2.0 g of ferrous sulfate heptahydrate. Then, slowly add 15.4 g of 2-amino-5-nitrophenol in portions.

-

Initiation of Reaction: Gently heat the mixture in a heating mantle. Once the temperature reaches approximately 100°C, begin the dropwise addition of a molten solution of 13.9 g of o-nitrophenol from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction Progression: After the addition is complete, continue to heat the reaction mixture at 130-140°C for 3-4 hours. The mixture will become dark and viscous.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture into 500 mL of ice-cold water with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7. The mixture should be cooled in an ice bath during neutralization.

-

Isolation of Crude Product: The crude 3-hydroxy-8-nitroquinoline will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water to yield the pure 3-hydroxy-8-nitroquinoline.

Stage 2: Reduction of 3-Hydroxy-8-nitroquinoline

The final step in the synthesis of 8-Aminoquinolin-3-ol is the reduction of the nitro group of 3-hydroxy-8-nitroquinoline to an amino group. This is a common and generally high-yielding transformation in organic synthesis.

Choice of Reducing Agent

Several methods can be employed for the reduction of an aromatic nitro group. A common and effective method is the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like ammonium formate. Another classical method involves the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). For this guide, we will detail the catalytic hydrogenation method due to its cleaner reaction profile and easier product isolation.

Experimental Protocol: Catalytic Hydrogenation

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3-Hydroxy-8-nitroquinoline | 190.15 | 19.0 g | 0.1 |

| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - |

| Ammonium Formate | 63.06 | 31.5 g | 0.5 |

| Methanol | 32.04 | 200 mL | - |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask, dissolve 19.0 g of 3-hydroxy-8-nitroquinoline in 200 mL of methanol.

-

Addition of Reagents: To this solution, add 31.5 g of ammonium formate, followed by the careful addition of 1.0 g of 10% Pd/C.

-

Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Filtration: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with a small amount of methanol.

-

Removal of Solvent: Combine the filtrate and washings, and remove the methanol under reduced pressure using a rotary evaporator.

-

Work-up: To the residue, add 100 mL of water and extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-Aminoquinolin-3-ol.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure 8-Aminoquinolin-3-ol.

Characterization and Data

The final product, 8-Aminoquinolin-3-ol, and the intermediate, 3-hydroxy-8-nitroquinoline, should be characterized by standard analytical techniques to confirm their identity and purity.

Expected Analytical Data for 8-Aminoquinolin-3-ol:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the quinoline ring system, signals for the amino and hydroxyl protons. |

| ¹³C NMR | Resonances corresponding to the carbon atoms of the quinoline scaffold. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₉H₈N₂O. |

| IR Spec. | Characteristic stretching frequencies for N-H (amino) and O-H (hydroxyl) groups. |

Conclusion

The synthetic route detailed in this guide provides a reliable and logical pathway for the preparation of 8-Aminoquinolin-3-ol. By employing a modified Skraup synthesis to construct the quinoline core followed by a standard nitro group reduction, this valuable scaffold can be accessed in a controlled and efficient manner. The provided protocols are designed to be self-validating and are grounded in established chemical principles, offering a solid foundation for researchers and drug development professionals working in the field of medicinal chemistry.

References

-

Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]

-

Wikipedia. (2023). 8-Aminoquinoline. Retrieved from [Link]

-

IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

-

Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Retrieved from [Link]

-

Wikipedia. (2023). Skraup reaction. Retrieved from [Link]

-

Slideshare. (n.d.). Doebner-Miller reaction and applications. Retrieved from [Link]

- Google Patents. (n.d.). CN105622503A - Synthesis method of 8-hydroxyquinoline.

-

ResearchGate. (2022). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved from [Link]

-

SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN109053569B - Method for synthesizing 8-hydroxyquinoline.

Sources

Foreword: Unveiling a Multifunctional Scaffold

An In-depth Technical Guide to the Chemical Properties of 8-Aminoquinolin-3-ol

The 8-aminoquinoline core is a privileged scaffold in medicinal chemistry, most renowned for its foundational role in antimalarial drugs like primaquine and tafenoquine.[1][2] Its significance stems from a unique structural motif: a bidentate nitrogen-donor system capable of potent metal chelation, which is intrinsically linked to its biological activity.[2] This guide focuses on a specific, yet underexplored, derivative: 8-Aminoquinolin-3-ol . The introduction of a hydroxyl group at the C-3 position creates a trifunctional molecule, modulating the electronic and steric properties of the parent scaffold. This document serves as a technical guide for researchers, synthesizing known data from analogous structures to provide a robust profile of its chemical properties, reactivity, and potential applications in drug development.

Molecular Structure and Physicochemical Properties

8-Aminoquinolin-3-ol (C₉H₈N₂O) integrates the key features of both 8-aminoquinoline and a quinolinol. The phenolic hydroxyl group at C-3 is expected to significantly influence its physical and chemical characteristics, particularly through hydrogen bonding and its effect on the electronic distribution within the aromatic system.

| Property | Value (Predicted/Known) | Rationale & References |

| Molecular Formula | C₉H₈N₂O | Derived from structure.[3] |

| Molecular Weight | 160.17 g/mol | Calculated from formula.[3] |

| CAS Number | Not assigned | This is not a commonly cataloged compound. |

| Appearance | Pale yellow to brown solid | Analogous to 8-aminoquinoline (yellow/brown solid).[1][4] |

| Melting Point | > 200 °C (estimated) | Expected to be significantly higher than 8-aminoquinoline (62-65 °C) and 8-quinolinol (73-75 °C) due to strong intermolecular H-bonding from both -NH₂ and -OH groups.[4] |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (DMSO, DMF, Methanol) | The polar -OH and -NH₂ groups enhance polarity compared to the parent quinoline. |

| pKa (estimated) | pKa₁: ~3.5-4.5 (quinolinium N-H⁺)pKa₂: ~5.0-6.0 (anilinium N-H₃⁺)pKa₃: ~9.0-10.0 (phenolic O-H) | Based on values for quinoline, aniline, and phenol. The exact values are modulated by the fused ring system and substituent effects. |

Synthesis and Purification

Proposed Synthetic Workflow: Modified Skraup Synthesis

This protocol adapts the classical Skraup synthesis, which constructs the quinoline ring from an aniline derivative, glycerol, an acid catalyst, and an oxidizing agent.

Starting Material: 2-Amino-5-nitrophenol.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup (Step 1): In a fume hood, charge a round-bottom flask equipped with a reflux condenser and mechanical stirrer with concentrated sulfuric acid.

-

Addition of Reactants (Step 1): With vigorous stirring, slowly add glycerol, followed by the starting material, 2-amino-5-nitrophenol, and a catalytic amount of ferrous sulfate.

-

Heating and Cyclization (Step 1): Heat the reaction mixture to approximately 130-140°C. The reaction is highly exothermic and must be controlled carefully. Maintain heating for 3-4 hours until TLC indicates consumption of the starting material.

-

Workup (Step 1): Allow the mixture to cool, then carefully pour it onto crushed ice and neutralize with a concentrated base (e.g., NaOH or NH₄OH) to precipitate the crude 3-hydroxy-8-nitroquinoline. Filter, wash with water, and dry.

-

Reduction (Step 2): Dissolve the crude product from Step 1 in a suitable solvent like ethanol or concentrated HCl. Add a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or perform catalytic hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst.

-

Workup (Step 2): After the reduction is complete, neutralize the reaction mixture to precipitate the crude 8-Aminoquinolin-3-ol.

-

Purification: The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane/methanol.

Spectroscopic Profile

The structural characterization of 8-Aminoquinolin-3-ol would rely on a combination of NMR, IR, and mass spectrometry. The following data are predicted based on known spectra of related compounds.[6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra will be characteristic of the substituted quinoline core. The C-3 hydroxyl group will deshield adjacent protons, particularly H2 and H4.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | Solvent: DMSO-d₆ | ||

| OH | ~9.5-10.5 | br s | Phenolic proton, exchangeable with D₂O. |

| H2 | ~8.5-8.7 | d | Deshielded by adjacent nitrogen and hydroxyl group. |

| H4 | ~7.3-7.5 | d | Deshielded by hydroxyl group. |

| H5 | ~7.0-7.2 | d | |

| H6 | ~7.2-7.4 | t | |

| H7 | ~6.8-7.0 | d | Shielded by the amino group. |

| NH₂ | ~5.5-6.5 | br s | Amino protons, exchangeable with D₂O. |

| ¹³C NMR | Solvent: DMSO-d₆ | ||

| C2 | ~145-148 | ||

| C3 | ~150-155 | Carbon bearing the -OH group. | |

| C4 | ~110-115 | ||

| C4a | ~138-140 | ||

| C5 | ~115-118 | ||

| C6 | ~128-130 | ||

| C7 | ~108-112 | Shielded by the amino group. | |

| C8 | ~142-145 | Carbon bearing the -NH₂ group. | |

| C8a | ~125-128 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by characteristic stretches from the O-H and N-H bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3200 - 3600 | O-H stretch (phenolic), N-H stretch (amine) | Strong, Broad |

| 3000 - 3100 | Aromatic C-H stretch | Medium |

| 1600 - 1620 | N-H scissoring | Medium |

| 1500 - 1580 | Aromatic C=C and C=N stretch | Strong |

| ~1200 | C-O stretch (phenolic) | Strong |

| 750 - 850 | Aromatic C-H out-of-plane bend | Strong |

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry would provide the molecular weight and key fragmentation data.

-

Molecular Ion (M⁺˙): m/z = 160.0637 (calculated for C₉H₈N₂O).

-

Key Fragments: Expect initial loss of CO (m/z 132), followed by loss of HCN (m/z 105), which is characteristic of the quinoline ring system.[7]

Chemical Reactivity and Metal Chelation

The reactivity of 8-Aminoquinolin-3-ol is dictated by its three functional groups: the quinoline nitrogen, the 8-amino group, and the 3-hydroxyl group.

-

Quinoline Nitrogen: Acts as a Lewis base and can be protonated or coordinate to metal ions.

-

8-Amino Group: A potent nucleophile and a key part of the chelating system. It can be readily acylated to form amides, which is a common strategy for derivatization and for creating directing groups in C-H functionalization reactions.[1]

-

3-Hydroxyl Group: A weakly acidic phenolic group. It can be deprotonated by a strong base and can undergo O-alkylation or O-acylation to further modify the molecule.

Metal Chelation: The Core Property

The defining feature of the 8-aminoquinoline scaffold is its ability to act as a potent bidentate chelator for a variety of transition metal ions, including Cu²⁺, Zn²⁺, and Fe³⁺.[2] Chelation occurs through the formation of a stable five-membered ring involving the lone pairs from the quinoline nitrogen (N1) and the 8-amino group (N8).

Influence of the 3-Hydroxyl Group: The C-3 hydroxyl group is an electron-donating group by resonance. This effect increases the electron density of the entire quinoline ring system, thereby enhancing the Lewis basicity of both the N1 and N8 atoms. This electronic enrichment is predicted to increase the stability constant (log K) of the resulting metal complexes compared to those formed with unsubstituted 8-aminoquinoline.

Applications in Research and Drug Development

The unique combination of a potent chelating moiety, an aromatic scaffold, and a phenolic antioxidant group makes 8-Aminoquinolin-3-ol a highly attractive candidate for drug discovery.

-

Antimalarial Agents: The 8-aminoquinoline core is essential for activity against the dormant liver stages of Plasmodium vivax.[9] The 3-OH group could be used to fine-tune the molecule's pharmacokinetic properties (ADME) and potentially reduce the toxicity associated with this class of drugs.[10]

-

Anticancer and Antimicrobial Agents: The mechanism of many 8-aminoquinoline derivatives involves metal chelation to disrupt essential enzymatic functions in cancer cells or microbes.[2] The enhanced chelation capacity and potential for antioxidant activity from the 3-OH group could lead to compounds with improved potency and novel mechanisms of action.

-

Neurodegenerative Diseases: Dysregulation of metal homeostasis is a key factor in diseases like Alzheimer's. The parent compound 8-hydroxyquinoline has been extensively studied as a metal-chelating agent to modulate metal-protein interactions.[11][12] 8-Aminoquinolin-3-ol combines the chelating site with a phenolic hydroxyl, making it a potential multi-target-directed ligand capable of both metal chelation and scavenging reactive oxygen species (ROS).

Safety and Handling

No specific safety data exists for 8-Aminoquinolin-3-ol. However, based on the profiles of 8-aminoquinoline and 8-hydroxyquinoline, stringent safety precautions are required.[4]

-

Hazard Class: Expected to be a skin and eye irritant. May be harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear nitrile gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid creating dust. Use only non-sparking tools. Ensure adequate ventilation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

-

National Center for Biotechnology Information (2022). PubChem Compound Summary for CID 135565757, N-(2-(1H-indol-3-yl)ethyl)-2-(quinolin-8-ylamino)acetamide. Available at: [Link]

-

Wikipedia contributors (2023). 8-Aminoquinoline. In Wikipedia, The Free Encyclopedia. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11359, 8-Aminoquinoline. Available at: [Link]

-

MDPI (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available at: [Link]

-

ResearchGate (n.d.). Strategies for the synthesis of 8-aminoquinoline derivatives. Available at: [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53845163, 8-Amino-3-quinolinol. Available at: [Link]

-

ResearchGate (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Available at: [Link]

-

MDPI (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Available at: [Link]

-

Pharmacy 180 (n.d.). 8-Amino quinolines. Available at: [Link]

-

World Health Organization (1984). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Available at: [Link]

-

ACS Publications (1946). The Reactions of 8-Quinolinol. Chemical Reviews. Available at: [Link]

-

National Institute of Standards and Technology (n.d.). 8-Quinolinamine. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. 8-Amino-3-quinolinol | C9H8N2O | CID 53845163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 8-Quinolinamine [webbook.nist.gov]

- 9. pharmacy180.com [pharmacy180.com]

- 10. DSpace [iris.who.int]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

8-Aminoquinolin-3-ol spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 8-Aminoquinolin-3-ol

Abstract

8-Aminoquinolin-3-ol is a substituted quinoline derivative of significant interest in medicinal chemistry and materials science due to the versatile functionalities imparted by the amino and hydroxyl groups. Despite its potential, a comprehensive, publicly available experimental spectroscopic dataset is notably scarce. This technical guide serves as a foundational resource for researchers, scientists, and drug development professionals by providing a detailed, predicted spectroscopic profile for 8-aminoquinolin-3-ol based on established principles and data from structurally analogous compounds. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the chemical reasoning behind the predictions. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental acquisition and validation of this data, ensuring scientific rigor and trustworthiness.

Molecular Structure and Spectroscopic Implications

The unique arrangement of the electron-donating amino (-NH₂) and hydroxyl (-OH) groups on the quinoline scaffold is predicted to profoundly influence its electronic environment and, consequently, its spectroscopic signature. The structure, presented below, consists of a fused aromatic system with substituents on the benzenoid ring.

Caption: Figure 1. Chemical Structure of 8-Aminoquinolin-3-ol

Both -NH₂ and -OH groups are strong activating, ortho, para-directing groups. Their presence is expected to increase the electron density of the aromatic rings, particularly at positions ortho and para to them, leading to characteristic upfield shifts in the NMR spectra compared to unsubstituted quinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The predicted ¹H and ¹³C NMR spectra for 8-aminoquinolin-3-ol are detailed below, based on analyses of similar structures like 8-aminoquinoline and various quinoline derivatives.[1][2][3]

Predicted ¹H NMR Data

The proton chemical shifts are influenced by the electronic effects of the substituents and through-space coupling interactions. The data is predicted for a standard deuterated solvent like DMSO-d₆, which can accommodate the exchangeable -OH and -NH₂ protons.

| Position | Predicted δ (ppm) | Predicted Multiplicity | Justification |

| H-2 | 8.5 - 8.7 | Doublet (d) | Located ortho to the ring nitrogen, leading to a significant downfield shift. Coupled to H-4. |

| H-4 | 7.2 - 7.4 | Doublet (d) | Ortho to the electron-donating -OH group, causing an upfield shift relative to quinoline. Coupled to H-2. |

| H-5 | 7.0 - 7.2 | Doublet (d) | Para to the electron-donating -NH₂ group, resulting in a notable upfield shift. Coupled to H-6. |

| H-6 | 7.3 - 7.5 | Triplet (t) or dd | Influenced by both adjacent protons (H-5, H-7), appearing as a triplet or doublet of doublets. |

| H-7 | 6.8 - 7.0 | Doublet (d) | Ortho to the powerful electron-donating -NH₂ group, causing a strong upfield shift. Coupled to H-6. |

| -NH₂ (C-8) | 5.0 - 6.0 | Broad Singlet (br s) | Exchangeable protons. Chemical shift is solvent and concentration-dependent. |

| -OH (C-3) | 9.0 - 10.0 | Broad Singlet (br s) | Phenolic proton, exchangeable. Shift is highly dependent on solvent and hydrogen bonding. |

Predicted ¹³C NMR Data

The carbon chemical shifts are highly sensitive to the electronic environment. The electron-donating nature of the -OH and -NH₂ groups will cause significant shielding (upfield shifts) on the carbons they are attached to (ipso-carbons) and at the ortho and para positions.[2][4]

| Position | Predicted δ (ppm) | Justification |

| C-2 | 145 - 148 | Located adjacent to the electronegative nitrogen. |

| C-3 | 150 - 155 | Ipso-carbon attached to the -OH group, strongly deshielded by oxygen but shielded by resonance. |

| C-4 | 115 - 120 | Ortho to the -OH group, significantly shielded. |

| C-4a | 125 - 128 | Bridgehead carbon, less affected by substituents. |

| C-5 | 110 - 114 | Para to the -NH₂ group, strongly shielded. |

| C-6 | 128 - 130 | Less affected by the substituents. |

| C-7 | 108 - 112 | Ortho to the -NH₂ group, strongly shielded. |

| C-8 | 142 - 146 | Ipso-carbon attached to the -NH₂ group. |

| C-8a | 138 - 141 | Bridgehead carbon adjacent to the nitrogen. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 8-aminoquinolin-3-ol is expected to be dominated by absorptions from the O-H, N-H, and aromatic C-H and C=C bonds. The predictions are based on established correlation tables and data from quinoline derivatives.[5][6][7]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Comments |

| 3500 - 3300 | N-H Stretch | Medium-Strong | Two distinct bands expected for the asymmetric and symmetric stretching of the primary amine. |

| 3400 - 3200 | O-H Stretch | Strong, Broad | Characteristic of a hydrogen-bonded phenolic hydroxyl group. May overlap with N-H stretches. |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Typical for sp² C-H bonds in the quinoline ring. |

| 1620 - 1580 | N-H Bend | Medium | Scissoring vibration of the primary amine. |

| 1600 - 1450 | Aromatic C=C Stretch | Medium-Strong | Multiple bands are characteristic of the quinoline ring system. |

| 1300 - 1200 | C-O Stretch | Strong | Phenolic C-O stretching vibration. |

| 1350 - 1250 | C-N Stretch | Strong | Aromatic amine C-N stretching vibration. |

| 900 - 675 | Aromatic C-H Bend | Strong | Out-of-plane bending vibrations, pattern is diagnostic of the substitution on the rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and offering structural clues. For 8-aminoquinolin-3-ol (Molecular Formula: C₉H₈N₂O), the predicted data under Electron Ionization (EI) is as follows.

-

Molecular Weight: 160.17 g/mol

| m/z Value | Predicted Ion | Interpretation |

| 160 | [M]⁺˙ | Molecular Ion Peak . Expected to be prominent due to the stable aromatic system. |

| 143 | [M - NH₃]⁺˙ | Loss of ammonia from the 8-amino group. |

| 132 | [M - CO]⁺˙ | Loss of carbon monoxide, a common fragmentation for phenols and quinolones.[8] |

| 117 | [M - HNCO]⁺˙ | Loss of isocyanic acid. |

| 104 | [M - CO - HCN]⁺˙ | Subsequent loss of hydrogen cyanide from the m/z 132 fragment. |

The fragmentation of quinoline-type structures often involves characteristic losses of small, stable neutral molecules like CO and HCN.[8][9][10] The presence of the amino group introduces pathways involving the loss of ammonia or related nitrogen-containing fragments.[1][11]

Standardized Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

General Workflow for Spectroscopic Analysis

The logical flow for characterizing a novel compound like 8-aminoquinolin-3-ol ensures that each piece of data validates the others, from initial purity and functional group analysis to definitive structural elucidation.

Caption: Figure 2. General Workflow for Spectroscopic Characterization

Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of 8-aminoquinolin-3-ol and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

-

¹H NMR Acquisition:

-

Tune and shim the instrument for the specific sample.

-

Acquire a standard 1D proton spectrum with a pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds.

-

Collect a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio >100:1 for the smallest peak of interest.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is standard.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Protocol for FTIR-ATR Data Acquisition

-

Background Collection: Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and record a background spectrum.

-

Sample Application: Place a small amount of the solid 8-aminoquinolin-3-ol powder onto the ATR crystal.

-

Spectrum Collection: Apply consistent pressure using the instrument's anvil to ensure good contact. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans for a high-quality spectrum.

-

Data Processing: The software will automatically ratio the sample scan against the background to produce the final absorbance or transmittance spectrum.

Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). For direct probe analysis, use the solid sample.

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

-

Mass Analysis: Scan an appropriate mass range (e.g., m/z 50-500) using a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Analysis: Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ for ESI). Use the accurate mass measurement to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

Conclusion

This guide provides a robust, predictive framework for the spectroscopic characterization of 8-aminoquinolin-3-ol. By synthesizing information from foundational spectroscopic principles and data from analogous structures, we have established a reliable set of expected NMR, IR, and MS data. The included experimental protocols offer a validated methodology for researchers to acquire and confirm these spectral features, facilitating the unambiguous identification and further development of this promising chemical entity.

References

A comprehensive list of references used to compile the predictive data and protocols will be provided upon request, including links to spectral databases and relevant scientific literature.

Sources

- 1. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 8-Aminoquinoline(578-66-5) 1H NMR [m.chemicalbook.com]

- 4. 8-Aminoquinoline(578-66-5) 13C NMR [m.chemicalbook.com]

- 5. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 11. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

Foreword: Charting New Territory in Fluorophore Development

An In-depth Technical Guide to the Fluorescent Properties of 8-Aminoquinolin-3-ol

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a technical exploration into the predicted fluorescent properties of 8-Aminoquinolin-3-ol. As of this writing, this specific molecule remains a novel entity with limited direct characterization in peer-reviewed literature. Therefore, this document is structured not as a retrospective summary, but as a forward-looking, predictive guide grounded in the established principles of photophysics and the well-documented behavior of its structural analogues: 8-hydroxyquinoline (8-HQ), 8-aminoquinoline (8-AQ), and 3-hydroxyquinoline. Our objective is to provide a robust theoretical framework and practical, field-proven methodologies to empower researchers to synthesize, characterize, and unlock the potential of this promising fluorophore.

The Architectural Logic of 8-Aminoquinolin-3-ol: A Predictive Analysis

The fluorescent character of an organic molecule is intrinsically linked to its electronic structure. In 8-Aminoquinolin-3-ol, we have a fascinating convergence of functional groups on a quinoline scaffold, each contributing to the overall photophysical profile.

-

The Quinoline Core: A rigid, bicyclic aromatic system that provides the fundamental π-conjugated framework necessary for fluorescence.

-

The 8-Amino Group (-NH₂): Positioned on the carbocyclic ring, this strong electron-donating group is expected to significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO). This typically leads to a bathochromic (red) shift in both absorption and emission spectra compared to the unsubstituted quinoline. The amino group in the 8-position, in concert with the quinoline nitrogen, creates a potential bidentate chelation site for metal ions, a feature famously exploited in 8-hydroxyquinoline.[1][2]

-

The 3-Hydroxy Group (-OH): Located on the pyridine ring, this group acts as both a hydrogen bond donor and acceptor. Its electronic influence is more complex. While hydroxyl groups are generally electron-donating, the 3-position is electronically distinct from the 8-position. Its presence is likely to modulate the intramolecular charge transfer (ICT) characteristics of the molecule and influence its sensitivity to solvent polarity (solvatochromism). Crucially, unlike the 8-hydroxy group, the 3-hydroxy group is not sterically positioned to readily participate in Excited-State Intramolecular Proton Transfer (ESIPT) with the quinoline nitrogen, a primary quenching pathway for 8-HQ.[3][4] This suggests that 8-Aminoquinolin-3-ol may be intrinsically more fluorescent than its 8-hydroxy counterpart in its free, unchelated state.

Molecular Structure Diagram

Caption: Proposed synthetic routes to 8-Aminoquinolin-3-ol.

Experimental Protocol: Synthesis via Functional Group Interconversion (Route B)

This protocol is predictive and should be optimized under appropriate laboratory safety protocols.

-

Nitration of 3-Hydroxyquinoline:

-

Dissolve 3-hydroxyquinoline (1 eq.) in concentrated sulfuric acid at 0°C.

-

Add a nitrating mixture (fuming nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5°C.

-

Stir the reaction mixture at low temperature for 2-4 hours, monitoring by TLC.

-

Carefully pour the mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.

-

Filter, wash with cold water, and dry the crude 3-hydroxy-8-nitroquinoline. Purify by recrystallization or column chromatography.

-

-

Reduction of the Nitro Group:

-

Suspend 3-hydroxy-8-nitroquinoline (1 eq.) in ethanol or ethyl acetate.

-

Add a reducing agent. A common choice is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, followed by heating. [5]Alternatively, catalytic hydrogenation (H₂ gas with a Palladium on carbon catalyst) can be used. [4] * Monitor the reaction until the starting material is consumed (TLC).

-

If using SnCl₂/HCl, basify the cooled reaction mixture to precipitate the tin salts and the product. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

If using catalytic hydrogenation, filter off the catalyst and evaporate the solvent.

-

Purify the resulting 8-Aminoquinolin-3-ol by column chromatography on silica gel.

-

Core Photophysical Properties: An Expert Evaluation

The combination of the 8-amino and 3-hydroxy substituents is predicted to give rise to a rich and environment-sensitive photophysical profile.

Absorption and Emission

The strong electron-donating 8-amino group will likely dominate the electronic transitions. We predict the lowest energy absorption band (S₀ → S₁) to be a broad band in the UVA range (340-380 nm), characteristic of an intramolecular charge transfer (ICT) transition. Upon excitation, the molecule is expected to emit in the blue-to-green region of the visible spectrum (420-500 nm), resulting in a significant Stokes shift.

Solvatochromism: A Probe of the Microenvironment

Solvatochromism, the change in absorption or emission color with solvent polarity, is a hallmark of molecules with a significant change in dipole moment between the ground and excited states. [6][7]Due to the anticipated ICT character, 8-Aminoquinolin-3-ol is an excellent candidate for exhibiting positive solvatochromism, where the emission peak red-shifts in more polar solvents.

-

Causality: In non-polar solvents, the molecule emits from a locally excited (LE) state. In polar solvents, the solvent molecules reorient around the more polar excited state, stabilizing it and lowering its energy. This results in a lower energy (longer wavelength) emission. This property is highly valuable for developing fluorescent probes that can report on the polarity of their immediate environment, such as within a protein binding pocket or a lipid membrane. [8]

Quantum Yield and Lifetime

The fluorescence quantum yield (Φ_F_), a measure of the efficiency of the fluorescence process, is predicted to be moderate to high, especially in aprotic solvents. The absence of the ESIPT quenching pathway that plagues 8-HQ is a key advantage. [1][4]However, in protic solvents like water or alcohols, hydrogen bonding to the 3-hydroxy and 8-amino groups could introduce non-radiative decay pathways, potentially lowering the quantum yield. The fluorescence lifetime (τ_F_), the average time the molecule spends in the excited state, is expected to be in the range of 1-10 nanoseconds, typical for many organic fluorophores.

Predicted Photophysical Data Summary

| Property | Predicted Value / Behavior | Influencing Factors |

| λ_abs (max) | 340 - 380 nm | Solvent Polarity, pH |

| λ_em (max) | 420 - 500 nm | Solvent Polarity (Positive Solvatochromism) |

| Stokes Shift | 80 - 120 nm | Significant due to ICT character |

| Quantum Yield (Φ_F_) | Moderate to High (0.2 - 0.7) | Higher in aprotic, non-polar solvents |

| Fluorescence Lifetime (τ_F_) | 1 - 10 ns | Solvent, presence of quenchers |

Application Spotlight: Metal Ion Sensing

The structural similarity to 8-hydroxyquinoline strongly suggests that 8-Aminoquinolin-3-ol could function as a fluorescent chemosensor for metal ions. [9][10][11]The 8-amino group and the quinoline nitrogen form a classic bidentate "N,N" chelation pocket.

-

Mechanism of Action (Predicted): The primary sensing mechanism is likely to be Chelation-Enhanced Fluorescence (CHEF). In the free state, the amino group may have rotational freedom or participate in photoinduced electron transfer (PET) that partially quenches fluorescence. Upon binding a metal ion, the structure becomes more rigid, and PET may be inhibited, leading to a "turn-on" fluorescence response. [3]* Selectivity: The "N,N" pocket is softer than the "N,O" pocket of 8-HQ, suggesting a potential selectivity for different metal ions, possibly favoring transition metals like Zn²⁺, Cu²⁺, or Ni²⁺. [2]Experimental screening is essential to determine the precise selectivity profile.

Caption: Predicted Chelation-Enhanced Fluorescence (CHEF) mechanism.

Self-Validating Experimental Protocols

To characterize 8-Aminoquinolin-3-ol, a systematic approach using standard spectroscopic techniques is required. Each protocol is designed to provide verifiable data that builds a comprehensive photophysical profile.

Protocol 1: Determination of Quantum Yield (Relative Method)

The quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard.

-

Select a Standard: Choose a fluorescent standard with an emission range that overlaps with 8-Aminoquinolin-3-ol (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).

-

Prepare Solutions: Prepare a series of dilute solutions of both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure Absorbance: Record the UV-Vis absorption spectra for all solutions and note the absorbance at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength.

-

Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.

-

Calculate Quantum Yield: Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots (Grad) is used in the following equation:

Φ_s_ = Φ_r_ × (Grad_s_ / Grad_r_) × (n_s_² / n_r_²)

Where Φ is the quantum yield, Grad is the gradient from the plot, and n is the refractive index of the solvent. Subscripts 's' and 'r' denote the sample and reference, respectively.

Protocol 2: Workflow for Solvatochromic Analysis

This workflow systematically evaluates the effect of the solvent environment on the fluorophore's properties.

Sources

- 1. scispace.com [scispace.com]

- 2. rroij.com [rroij.com]

- 3. benchchem.com [benchchem.com]

- 4. ours.ou.ac.lk [ours.ou.ac.lk]

- 5. [PDF] Photo physical properties of 8-hydroxy quinoline | Semantic Scholar [semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Hydroxyquinoline Uses, Structure & Synthesis - Lesson | Study.com [study.com]

- 9. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. (2020) | Rohini | 30 Citations [scispace.com]

An In-Depth Technical Guide to the Synthesis of 8-Aminoquinolin-3-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-aminoquinolin-3-ol scaffold is a significant pharmacophore, holding potential for the development of novel therapeutic agents due to the unique electronic and chelating properties conferred by its distinct substitution pattern. Unlike the more common 2- and 4-hydroxyquinoline isomers, the synthesis of 3-hydroxyquinolines, particularly with an additional amino group at the 8-position, presents unique challenges and requires specialized synthetic strategies. This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis of 8-aminoquinolin-3-ol derivatives. It moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, discusses the mechanistic underpinnings of key transformations, and provides detailed, actionable experimental workflows. This guide is structured to empower researchers with the knowledge to not only replicate these syntheses but also to innovate upon them.

Introduction: The Significance of the 8-Aminoquinolin-3-ol Moiety

The quinoline ring system is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2] The 8-aminoquinoline subgroup, in particular, has a rich history in drug discovery, with primaquine being a notable example used for the radical cure of relapsing malaria.[1][3] The introduction of a hydroxyl group at the 3-position of the 8-aminoquinoline core creates a unique molecule with altered electronic properties, hydrogen bonding capabilities, and metal-chelating potential. These features can be exploited to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates, making the synthesis of 8-aminoquinolin-3-ol derivatives a topic of considerable interest.

However, the direct synthesis of this scaffold is not as straightforward as that of its 4-hydroxy counterparts, which are readily accessible through well-established name reactions like the Conrad-Limpach and Gould-Jacobs syntheses.[4][5] The synthesis of 8-aminoquinolin-3-ol derivatives often requires multi-step sequences, modifications of classical quinoline syntheses, or post-synthetic functionalization of a pre-formed quinoline core. This guide will explore the most viable synthetic avenues, providing a critical analysis of each approach.

Strategic Approaches to the 8-Aminoquinolin-3-ol Core

The synthesis of 8-aminoquinolin-3-ol derivatives can be broadly categorized into two main strategies:

-

Construction of the Quinoline Core: Building the bicyclic system from acyclic or aromatic precursors with the desired substitution pattern already in place or introduced during the cyclization.

-

Post-Synthetic Functionalization: Modifying a pre-existing 8-aminoquinoline or quinolin-3-ol scaffold to introduce the missing functional group.

The choice of strategy depends on the availability of starting materials, the desired substitution pattern on the final molecule, and the scalability of the reaction sequence.

Construction of the Quinoline Core: Modified Classical Syntheses

While classical quinoline syntheses are the bedrock of quinoline chemistry, they often need to be adapted to achieve the 3-hydroxy substitution pattern.

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a powerful tool for constructing quinolines.[6][7] A key modification of this reaction provides a direct entry to 3-hydroxyquinoline derivatives.

Causality of Experimental Choices: The success of this modified approach hinges on the use of an α-keto ester or a related species as the methylene component. The ester group at the 2-position of the resulting quinoline is crucial as it directs the initial cyclization and can be subsequently removed if desired. The choice of a base or acid catalyst influences the reaction rate and can be critical in preventing side reactions.[8]

A plausible reaction pathway involves the initial formation of a Schiff base between the 2-aminoaryl carbonyl compound and the enolate of the α-keto ester. Subsequent intramolecular aldol-type condensation, followed by dehydration, leads to the formation of the 3-hydroxyquinoline ring system.

Caption: Modified Friedländer Annulation Workflow.

To obtain an 8-aminoquinolin-3-ol derivative, one would start with a 2,x-diaminobenzaldehyde or ketone, with the second amino group positioned to become the 8-amino group in the final product. The protection of one of the amino groups is often necessary to control the regioselectivity of the initial condensation.

Experimental Protocol: Modified Friedländer Synthesis of a 3-Hydroxyquinoline-2-carboxylate [9]

-

Step 1: Reactant Preparation: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 eq) and the dialkyl oxalacetate (1.2 eq) in a suitable solvent such as ethanol or toluene.

-

Step 2: Catalysis: Add a catalytic amount of a base (e.g., piperidine, 0.1 eq) or an acid (e.g., p-toluenesulfonic acid, 0.1 eq).

-

Step 3: Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Step 4: Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

The Skraup synthesis is a classic method for preparing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[10][11] To adapt this reaction for the synthesis of 8-aminoquinolin-3-ol, one would need to start with a specifically substituted aniline precursor.

Causality of Experimental Choices: A plausible starting material would be a 2,5-diaminophenol derivative, where the amino groups and the hydroxyl group are positioned to yield the desired 8-amino-3-hydroxyquinoline. The amino groups would likely require differential protection to control the direction of cyclization and prevent unwanted side reactions. The choice of oxidizing agent (traditionally nitrobenzene, but arsenic acid is a less violent alternative) and the use of a moderator like ferrous sulfate are critical for controlling the highly exothermic nature of the reaction.[11]

The mechanism is thought to involve the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to the quinoline.[10]

Caption: Proposed Skraup Synthesis for 8-Aminoquinolin-3-ol.

Experimental Protocol: General Skraup Synthesis [12]

-

Step 1: Reaction Setup: In a fume hood, carefully add concentrated sulfuric acid to a flask containing the aniline derivative.

-

Step 2: Addition of Reagents: Add glycerol and a catalytic amount of ferrous sulfate. Then, add the oxidizing agent (e.g., nitrobenzene).

-

Step 3: Heating: Heat the mixture cautiously. The reaction is often vigorous. Maintain the temperature at reflux for several hours.

-

Step 4: Work-up: Cool the reaction mixture and pour it into a large volume of water. Neutralize with a base (e.g., sodium hydroxide) and remove any unreacted oxidizing agent by steam distillation.

-

Step 5: Purification: The product can be purified by extraction and subsequent distillation or crystallization.

Post-Synthetic Functionalization

An alternative to building the quinoline core is to introduce the desired functional groups onto a pre-existing quinoline scaffold.

The direct hydroxylation of an aromatic ring is a challenging transformation. However, modern synthetic methods, including transition-metal-catalyzed C-H activation, are emerging as powerful tools for such functionalizations.[13] While direct C3-hydroxylation of 8-aminoquinoline is not a widely reported reaction, a multi-step approach could be envisioned.

Causality of Experimental Choices: This would likely involve an initial C-H functionalization at the 3-position with a group that can be later converted to a hydroxyl group. For example, a C3-brominated 8-aminoquinoline could be subjected to a nucleophilic substitution with a hydroxide source, potentially mediated by a copper catalyst (Ullmann condensation). The 8-amino group can act as a directing group in some C-H activation reactions, although its directing effect is typically towards the C7 and C5 positions.[13]

Introducing an amino group at the C8 position of quinolin-3-ol is another viable strategy. This can be achieved through a nitration-reduction sequence.

Causality of Experimental Choices: The nitration of quinolin-3-ol would likely yield a mixture of nitro isomers. The directing effect of the hydroxyl group (ortho-, para-directing) and the deactivating effect of the protonated pyridine nitrogen under acidic nitrating conditions will influence the regiochemical outcome. Separation of the desired 8-nitroquinolin-3-ol isomer would be a critical step, followed by a standard reduction of the nitro group to the amine using reagents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.

Caption: C8-Amination of Quinolin-3-ol Workflow.

Experimental Protocol: Nitration of a Quinoline Derivative

-

Step 1: Reaction Setup: In a flask cooled in an ice bath, add the quinolin-3-ol derivative to concentrated sulfuric acid.

-

Step 2: Nitration: Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining a low temperature.

-

Step 3: Reaction: Allow the reaction to stir at a controlled temperature until TLC indicates the consumption of the starting material.

-

Step 4: Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base.

-

Step 5: Purification: Collect the precipitated nitroquinolines by filtration and purify by column chromatography to separate the isomers.

Data Presentation and Comparison

The choice of synthetic route will often be dictated by the achievable yields and the complexity of the procedure. The following table summarizes the potential advantages and disadvantages of the discussed approaches.

| Synthetic Strategy | Starting Materials | Key Steps | Advantages | Disadvantages |

| Modified Friedländer Annulation | 2-Aminoaryl carbonyls, α-Keto esters | Condensation, Cyclization | Potentially convergent, good control over substitution | Requires synthesis of specific starting materials, potential for side reactions |

| Modified Skraup Synthesis | Substituted anilines, Glycerol | Cyclization, Oxidation | Utilizes readily available reagents | Harsh reaction conditions, often low yields, safety concerns |

| Post-Synthetic C3-Hydroxylation | 8-Aminoquinoline | C-H activation/functionalization, Conversion to -OH | Atom-economical | Technologically challenging, regioselectivity can be an issue |

| Post-Synthetic C8-Amination | Quinolin-3-ol | Nitration, Reduction | Conceptually straightforward | Formation of isomers requires separation, harsh nitrating conditions |

Conclusion and Future Perspectives

The synthesis of 8-aminoquinolin-3-ol derivatives remains a challenging yet rewarding area of research. While direct and high-yielding one-pot syntheses are not yet commonplace, a combination of modified classical methods and strategic post-synthetic functionalizations provides viable pathways to these valuable compounds. The modified Friedländer annulation appears to be a promising route for the controlled construction of the quinoline core, while the nitration-reduction sequence on quinolin-3-ol offers a more traditional, albeit potentially lower-yielding, approach.

Future research in this area will likely focus on the development of novel catalytic systems for the regioselective C-H functionalization of the quinoline nucleus, which could provide more direct and efficient routes to 3-hydroxy derivatives. Furthermore, the exploration of flow chemistry and microwave-assisted synthesis may offer opportunities to improve the yields and reduce the reaction times of the classical methods discussed in this guide. As the demand for novel therapeutic agents continues to grow, the development of robust and versatile methods for the synthesis of 8-aminoquinolin-3-ol derivatives will undoubtedly remain a key focus for synthetic and medicinal chemists.

References

- [Reference to a general review on quinoline synthesis, if found]

-

Conrad–Limpach synthesis - Wikipedia. [Link]

-

Gould–Jacobs reaction - Wikipedia. [Link]

- [Reference to a review or paper on microwave-assisted Gould-Jacobs reaction, if found]

-

Different catalytic approaches of Friedländer synthesis of quinolines - PubMed Central - NIH. [Link]

-

Conrad-Limpach Synthesis - SynArchive. [Link]

- [Reference to a paper on the synthesis of 8-hydroxyquinoline, if found]

- [Reference to a general portal on quinoline synthesis, if found]

-

A Modified Friedlander Condensation for the Synthesis of 3-Hydroxyquinoline-2-carboxylates | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Remote C-H Functionalization of 8-Aminoquinoline Ring - PubMed. [Link]

-

Friedländer synthesis - Wikipedia. [Link]

-

The Skraup Synthesis of Quinolines - Organic Reactions. [Link]

- [Reference to a book chapter or review on the Conrad-Limpach reaction, if found]

-

Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives - ResearchGate. [Link]

-

Gould-Jacobs Reaction. [Link]

-

8-Aminoquinoline - Wikipedia. [Link]

-

Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - NIH. [Link]

-

The Friedländer Synthesis of Quinolines - Organic Reactions. [Link]

- [Reference to a paper on the synthesis of quinoline-3-carboxylic acids, if found]

- [Reference to a detailed description of the Conrad-Limpach reaction, if found]

-

Skraup reaction - chemeurope.com. [Link]

- [Reference to a study on the mechanism of 8-aminoquinoline directed reactions, if found]

- [Reference to a review on quinoline synthesis procedures, if found]

-

Skraup reaction - Wikipedia. [Link]

- Method for synthesizing 8-hydroxyquinoline - Google P

- Skraup reaction process for synthesizing quinolones - Google P

-

Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. [Link]

- [Reference to a study on 8-aminoquinoline-directed C(sp2)

-

The Skraup Synthesis of Quinolines - ResearchGate. [Link]

- [Reference to a paper on the synthesis of quinoline derivatives with different functional groups, if found]

- [Reference to a paper on the structure-activity relationships of 8-aminoquinoline antimalarial drugs, if found]

- [Reference to an application note on the Gould-Jacobs reaction, if found]

- [Reference to a paper on quinoline-3-carbohydrazides as antioxidants, if found]

- [Reference to a paper on the metabolism of 8-aminoquinoline antiparasitic agents, if found]

-

8-Aminoquinoline Therapy for Latent Malaria - PMC - PubMed Central. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Skraup_reaction [chemeurope.com]

- 11. Skraup reaction - Wikipedia [en.wikipedia.org]

- 12. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 13. Remote C-H Functionalization of 8-Aminoquinoline Ring - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of 8-Aminoquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives forming the basis of numerous therapeutic agents. Within this extensive family, 8-aminoquinolines have historically held a prominent position, particularly in the fight against malaria. This technical guide delves into the specific history and discovery of a lesser-known yet significant member of this class: 8-Aminoquinolin-3-ol. While not as extensively studied as its parent compound, 8-aminoquinoline, or its famous derivative, primaquine, the journey to elucidate the synthesis and properties of 8-Aminoquinolin-3-ol offers valuable insights into the evolution of synthetic organic chemistry and the relentless pursuit of novel bioactive molecules. This document provides a comprehensive overview of the historical context, plausible classical and modern synthetic routes, physicochemical properties, and potential applications of this intriguing molecule, serving as a vital resource for researchers engaged in the exploration of quinoline-based compounds for drug discovery.

Introduction: The Legacy of the Quinoline Nucleus

The story of quinoline-based therapeutics begins with the isolation of quinine from the bark of the cinchona tree, a discovery that revolutionized the treatment of malaria.[1] This natural product served as the blueprint for the development of a vast arsenal of synthetic antimalarial drugs, with the quinoline core structure being a recurring motif.[2] The 4-aminoquinoline derivative, chloroquine, and the 8-aminoquinoline derivative, primaquine, became frontline treatments, demonstrating the remarkable versatility of this heterocyclic system.[3][4]

The 8-aminoquinoline scaffold, in particular, has been a "privileged structure" in medicinal chemistry, known for its ability to interact with various biological targets.[5] The journey of 8-aminoquinoline and its derivatives is deeply intertwined with the major global conflicts of the 20th century, which spurred intensive research programs to develop synthetic alternatives to quinine.[6] It is within this rich historical and scientific context that the exploration of functionalized 8-aminoquinolines, such as 8-Aminoquinolin-3-ol, began.

The Genesis of 8-Aminoquinolines: A Historical Perspective

The foundational synthesis of the parent 8-aminoquinoline involved the nitration of quinoline, which typically yields a mixture of 5-nitro and 8-nitroquinoline.[7] Subsequent separation and reduction of the 8-nitro isomer afforded the desired 8-aminoquinoline.[7] This classical approach, while effective, often required harsh conditions and laborious purification steps. An alternative historical method involved the amination of 8-chloroquinoline.[7]

These early synthetic endeavors paved the way for the creation of a multitude of 8-aminoquinoline derivatives, each with unique properties and biological activities. The introduction of a hydroxyl group at the 3-position of the 8-aminoquinoline core to yield 8-Aminoquinolin-3-ol represents a strategic modification aimed at altering the electronic and steric properties of the molecule, potentially influencing its biological activity and metabolic profile.

The Synthesis of 8-Aminoquinolin-3-ol: From Classical to Contemporary Methods

While a singular, seminal publication detailing the first-ever synthesis of 8-Aminoquinolin-3-ol is not readily apparent in a historical context, its preparation can be logically deduced from established quinoline synthesis methodologies. The following sections outline plausible classical and modern approaches to obtain this specific molecule.

Postulated Classical Synthetic Pathways

The synthesis of 8-Aminoquinolin-3-ol would have likely followed a strategy involving the construction of a substituted quinoline ring, followed by the introduction or unmasking of the amino and hydroxyl functionalities.

A highly probable classical route involves the synthesis of 3-hydroxy-8-nitroquinoline as a key intermediate. This could be achieved through a Skraup or a modified Skraup synthesis using 2-amino-5-nitrophenol as the starting material. The subsequent reduction of the nitro group would then yield the final product.

Experimental Protocol: Hypothetical Skraup Synthesis of 3-Hydroxy-8-nitroquinoline

-

Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a mixture of 2-amino-5-nitrophenol, glycerol, and a mild oxidizing agent (e.g., arsenic acid or ferrous sulfate) in a round-bottom flask equipped with a reflux condenser.

-

Heating: Heat the reaction mixture gradually to initiate the exothermic reaction. Maintain the temperature at a point that sustains a vigorous but controlled reaction.

-

Work-up: After the reaction subsides, cool the mixture and carefully pour it into a large volume of water.

-

Neutralization and Isolation: Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Purification: Collect the solid by filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).

Experimental Protocol: Reduction of 3-Hydroxy-8-nitroquinoline

-

Reaction Setup: Suspend the synthesized 3-hydroxy-8-nitroquinoline in a suitable solvent such as ethanol or acetic acid.

-

Reduction: Add a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Work-up: After the reaction is complete (monitored by TLC), filter off the catalyst (if used). If a metal/acid reducing system was used, neutralize the reaction mixture with a base to precipitate the product.

-

Purification: Collect the crude 8-Aminoquinolin-3-ol and purify by recrystallization or column chromatography.

Diagram: Plausible Classical Synthesis of 8-Aminoquinolin-3-ol

A potential classical synthetic route to 8-Aminoquinolin-3-ol.

The Friedländer synthesis offers another classical approach, involving the condensation of a 2-aminobenzaldehyde or 2-aminoketone derivative with a compound containing an α-methylene group.[8][9] To synthesize 8-Aminoquinolin-3-ol via this method, a suitably protected 2,5-diaminobenzaldehyde or a related precursor would be required.

Modern Synthetic Methodologies

Contemporary organic synthesis provides more efficient and versatile methods for constructing substituted quinolines.

Modern synthetic strategies could involve the use of palladium-catalyzed cross-coupling reactions to construct the quinoline core or to introduce the amino and hydroxyl functionalities onto a pre-existing quinoline scaffold. For instance, a suitably substituted dihaloquinoline could undergo sequential Buchwald-Hartwig amination and a nucleophilic aromatic substitution or a copper-catalyzed hydroxylation to yield 8-Aminoquinolin-3-ol.

The Povarov reaction, an aza-Diels-Alder reaction, provides a powerful tool for the synthesis of substituted quinolines and could potentially be adapted for the synthesis of 8-Aminoquinolin-3-ol from an appropriately substituted aniline, an aldehyde, and an alkene.[10]

Physicochemical and Spectroscopic Profile

A comprehensive understanding of the physicochemical and spectroscopic properties of 8-Aminoquinolin-3-ol is crucial for its identification, characterization, and further development.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂O | [11] |

| Molecular Weight | 160.18 g/mol | [11] |

| Appearance | Solid (predicted) | |

| CAS Number | 25369-38-4 | [12] |

Spectroscopic Data (Predicted and Inferred from Analogs)

Detailed experimental spectroscopic data for 8-Aminoquinolin-3-ol is not widely published. However, its spectral characteristics can be predicted based on the analysis of its structural analogs, 8-aminoquinoline and 3-hydroxyquinoline.

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-donating effects of both the amino and hydroxyl groups. The protons of the amino group will likely appear as a broad singlet, which would be exchangeable with D₂O.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline ring. The chemical shifts of the carbons bearing the amino and hydroxyl groups (C8 and C3, respectively) will be significantly shifted upfield due to the shielding effect of these substituents.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 160, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules such as CO and HCN, characteristic of quinoline derivatives.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretching of the phenol (a broad band around 3200-3600 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring (in the 1500-1650 cm⁻¹ region).

Diagram: Key Functional Groups for Spectroscopic Analysis

Sources

- 1. 8-Amino-3-quinolinol | C9H8N2O | CID 53845163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. rsc.org [rsc.org]

- 8. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. organicreactions.org [organicreactions.org]

- 11. Friedlaender Synthesis [organic-chemistry.org]

- 12. 8-Aminoquinolin-6-ol | C9H8N2O | CID 244284 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility of 8-Aminoquinolin-3-ol: A Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical parameter that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1] This technical guide provides a comprehensive overview of the solubility characteristics of 8-Aminoquinolin-3-ol, a heterocyclic compound of interest in medicinal chemistry. Due to a lack of specific, publicly available quantitative solubility data for this exact molecule, this guide synthesizes information from structurally related compounds—namely 8-aminoquinolines and 8-hydroxyquinolines—to establish a robust predictive solubility profile. Furthermore, it details the authoritative experimental protocols required to generate precise, quantitative solubility data, empowering research and drug development teams to make data-driven decisions.

Theoretical Framework: The Physicochemical Drivers of Solubility

The solubility of a molecule like 8-Aminoquinolin-3-ol is not a single value but a complex function of its intrinsic properties and its interaction with the solvent environment. The molecular structure, featuring a hydrophobic quinoline core, a basic amino group (-NH₂), and an acidic hydroxyl group (-OH), dictates its behavior.

-

Molecular Structure and Polarity : The principle of "like dissolves like" is fundamental. The aromatic quinoline scaffold is non-polar, while the amino and hydroxyl functional groups are polar and capable of forming hydrogen bonds. This duality suggests that 8-Aminoquinolin-3-ol will exhibit poor solubility in non-polar solvents and higher affinity for polar solvents.[2]

-